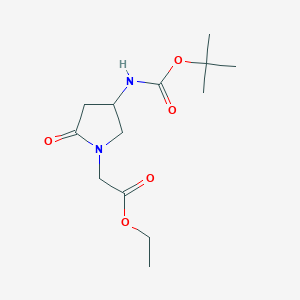
Ethyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate is a compound that belongs to the class of Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate typically involves the following steps:
Formation of the Boc-protected amino group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Formation of the pyrrolidine ring: The protected amino acid is then cyclized to form the pyrrolidine ring. This can be achieved through various cyclization reactions, depending on the starting materials and desired conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce the formation of by-products.
化学反応の分析
Types of Reactions
Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, yielding the free amino acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid) are commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Hydrolysis: Free amino acid.
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
科学的研究の応用
Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during chain elongation.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, enabling the study of their interactions and functions.
Industrial Chemistry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during synthesis. This selective protection and deprotection enable the stepwise construction of complex molecules, particularly peptides.
類似化合物との比較
Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate can be compared with other Boc-protected amino acids and derivatives:
Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-carboxylate: Similar structure but with a carboxylate group instead of an acetate group.
Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-propionate: Similar structure but with a propionate group instead of an acetate group.
Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-butyrate: Similar structure but with a butyrate group instead of an acetate group.
The uniqueness of Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate lies in its specific ester group, which can influence its reactivity and applications in synthesis.
特性
分子式 |
C13H22N2O5 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC名 |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C13H22N2O5/c1-5-19-11(17)8-15-7-9(6-10(15)16)14-12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,18) |
InChIキー |
ZETKZNHGSXBBDS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1CC(CC1=O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B15125247.png)

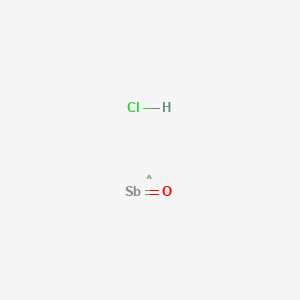
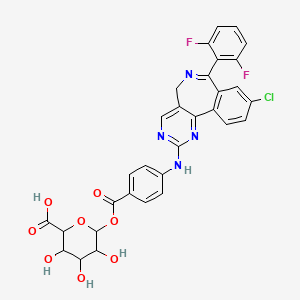
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)
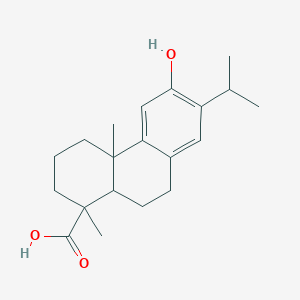
![Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B15125274.png)
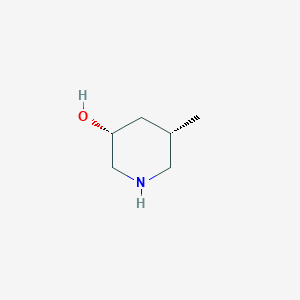
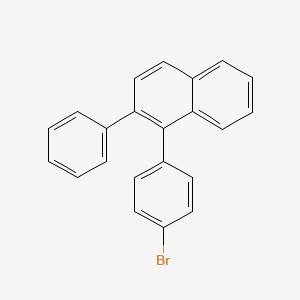
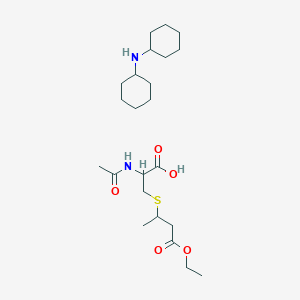
![10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
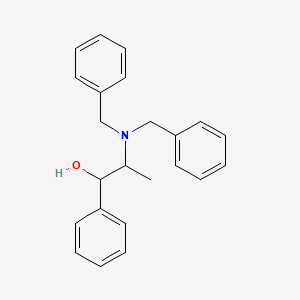
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one](/img/structure/B15125315.png)
![8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B15125323.png)
